molecular formula C16H10N2O4 B1300915 (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 7152-75-2

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No. B1300915
CAS RN: 7152-75-2
M. Wt: 294.26 g/mol
InChI Key: QRDLKEDMXPGLTP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been identified as a potent immunomodulator and tyrosinase inhibitor. It is a biologically active molecule that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound is achieved through an Erlenmeyer–Plöchl reaction, which is a solvent-free process, making it environmentally friendly and cost-effective. The reaction yields the product in up to 97% yield, which is exceptionally high and beneficial for laboratory-scale production. This synthesis method is suitable for an upper-division undergraduate organic chemistry laboratory course, indicating that the procedure is not only efficient but also educational .

Molecular Structure Analysis

While the specific molecular structure analysis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is not detailed in the provided papers, the general structure of oxazol-5-(4H)-ones is known to be significant in biological activities. The presence of the nitro group and the benzylidene moiety in the compound suggests that it could have interesting electronic properties and potentially engage in various molecular interactions .

Chemical Reactions Analysis

The provided data does not include direct information on the chemical reactions of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one. However, the synthesis and reactivity of related compounds, such as Z-2,4-dinitrophenylhydrazone derivatives, have been studied. These studies involve the rearrangement of such compounds and provide insights into the reactivity and stability of similar molecular frameworks, which could be extrapolated to understand the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not explicitly mentioned in the abstracts provided. However, the high yield of the synthesis process suggests that the compound is stable under the reaction conditions. The absence of solvent in the synthesis also implies that the compound has properties that allow it to crystallize readily from the reaction mixture .

Scientific Research Applications

  • Immunomodulation and Tyrosinase Inhibition

    This compound is noted for its potential as an immunomodulator and tyrosinase inhibitor. It is synthesized via an Erlenmeyer–Plöchl reaction, a method suitable for upper-division undergraduate organic chemistry laboratory courses (Rodrigues, Martinho, & Afonso, 2015).

  • Synthesis of 3-Amino-1H-Quinolin-2-One

    This compound is an intermediate in the synthesis of 3-amino-1H-quinolin-2-one, achieved through a reduction and isomerization process (Juárez-Gordiano, Hernández-Campos, & Castillo, 2002).

  • Molecular Structure Studies

    The synthesis and molecular structure of a similar compound, (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO), have been analyzed using X-ray diffraction and ab initio calculations. This study provides insights into the compound's non-planar structure and intermolecular hydrogen bonding (Benhalima et al., 2011).

  • Spectroscopic Properties and Bioactivity Analysis

    This compound has been characterized for its solvatochromism, dipole moments, and biological activity. Its interaction with Concanavalin A and influence on ion transporter functions and water transport in epithelial tissue were studied, revealing insights into its photophysical properties and potential bioactivity (Krawczyk et al., 2020).

  • Isomer Studies in Oxazol-5-ones

    The synthesis and characterization of cis and trans isomers of a related compound, 2-methyl-4-(o-nitrobenzylidene)oxazol-5-one, were explored. This study included spectral analysis, contributing to the understanding of isomer formation in these compounds (Mazurov, Andronati, & Antonenko, 1985).

Safety And Hazards

The safety and hazards associated with “(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one” are not explicitly available. However, it’s important to handle all chemical compounds with appropriate safety measures69.


Future Directions

The future directions for the study of “(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one” are not explicitly available. However, similar compounds have shown potential for various applications in the biomedical fields710.


Please note that this analysis is based on the available information and similar compounds. For a more accurate and detailed analysis, further research and studies are needed.


properties

IUPAC Name

(4Z)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDLKEDMXPGLTP-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

CAS RN

7152-75-2
Record name NSC24189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Reactant of Route 5
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Citations

For This Compound
11
Citations
CAB Rodrigues, JMG Martinho… - Journal of Chemical …, 2015 - ACS Publications
The synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, which is a potent immunomodulator and tyrosinase inhibitor, is described as an experiment for an upper-division …
Number of citations: 19 pubs.acs.org
CAB Rodrigues, JMG Martinhob… - … Experiments for the …, 2016 - books.google.com
Background Oxazol-5 (4H)-ones (hereafter referred as oxazolones) are small and simple molecules (see general structure presented in Scheme 4.2. 3.7. 1 (a)) with applications in …
Number of citations: 4 books.google.com
A Das Mahapatra, A Queen, M Yousuf… - Journal of …, 2022 - Taylor & Francis
Inhibitors of carbonic anhydrase (CAIs) hold promise for addressing various diseases, including cancer, diabetes, and other metabolic syndromes. CAV is the only isoform present in the …
Number of citations: 12 www.tandfonline.com
MR Silvab, PSP Silvab - Citeseer
A facile, green and stereoselective approach for the synthesis of azlactones/oxazolones 3 (a–q) has been developed. The protocol involves reaction of hippuric acid and substituted …
Number of citations: 2 citeseerx.ist.psu.edu
A Verma, J Singh, S Khatkar, Y Saharan… - … Advances in Science …, 2021 - books.google.com
Azoles are well known heterocyclic compounds having nitrogen atom alongwith sulphur or oxygen as part of the ring. Among azoles, pyrazoles are most prominent heterocyclic …
Number of citations: 0 books.google.com
M Malekzadeh, S Dadkhah… - Research in …, 2022 - ncbi.nlm.nih.gov
Background and purpose: In this study, some new cytotoxic hybrid structures were synthesized by combining pyrazolinone and imidazolinone rings with quinazoline pharmacophores. …
Number of citations: 2 www.ncbi.nlm.nih.gov
JM Yang, Y Hu, Q Li, F Yu, J Cao, D Fang… - ACS Combinatorial …, 2014 - ACS Publications
An efficient and regioselective synthesis of novel functionalized dispiropyrrolizidine derivatives via a three-component [3 + 2] cycloaddition reaction of azomethine ylides is described. …
Number of citations: 41 pubs.acs.org
M Mishra, KJ Jomon, S Chinnam, J Devasia… - Journal of Nanoparticle …, 2023 - Springer
Ferroelectric catalysis is emerging as an efficient chemical transformation strategy, especially in the field of clean energy production, wastewater treatment and degradation of pollutants. …
Number of citations: 4 link.springer.com
E Salami-Ranjbaran, AR Khosropour… - Tetrahedron, 2014 - Elsevier
A domino approach to naphtho[2,1-b]furan-2(1H)-one derivatives from (Z)-4-arylidene-2-phenyl-5(4)-oxazolones (azlactones) and 2-naphthols catalyzed by p-TSA with reasonably …
Number of citations: 15 www.sciencedirect.com
G Parhizkar, AR Khosropour… - ACS Combinatorial …, 2018 - ACS Publications
A versatile and straightforward synthetic strategy for the construction of new tetrasubstituted 1,3-diazinones is described. The procedure is based on CsF-catalyzed, microwave-assisted, …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.